beta-D-Glucose 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55607-88-0 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
HXXFSFRBOHSIMQ-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Enzymatic Transformations and Metabolic Fates of β D Glucose 1 Phosphate
Phosphoglucomutase-Catalyzed Interconversion with Glucose 6-Phosphate
The interconversion of β-D-glucose 1-phosphate (β-G1P) and β-D-glucose 6-phosphate (G6P) is a critical reaction in carbohydrate metabolism, catalyzed by the enzyme phosphoglucomutase. Specifically, the β-isoform of this enzyme, β-phosphoglucomutase (β-PGM), is responsible for acting on the β-anomer of glucose 1-phosphate.
β-Phosphoglucomutase (EC 5.4.2.6) is an enzyme that facilitates the intramolecular transfer of a phosphate (B84403) group between the C1 and C6 positions of a β-D-glucose molecule. qmul.ac.uk This enzyme is a member of the haloacid dehalogenase (HAD) superfamily. nih.govacs.org Activation of β-PGM requires the presence of a divalent metal ion, typically Mg²⁺, and the phosphorylation of a key aspartate residue within the active site. qmul.ac.uknih.gov
The primary catalytic function of β-phosphoglucomutase is the reversible isomerization of β-D-glucose 1-phosphate to β-D-glucose 6-phosphate. acs.org This reaction is central to energy metabolism and the synthesis of cell wall polysaccharides in bacteria. nih.gov The enzyme from Lactococcus lactis has been extensively studied, revealing key kinetic parameters for this transformation. nih.govacs.org
| Kinetic Parameter | Value | Substrate/Activator |
| kcat | 177 ± 9 s⁻¹ | β-D-Glucose 1-phosphate |
| Km | 49 ± 4 µM | β-D-Glucose 1-phosphate |
| Km | 6.5 ± 0.7 µM | β-D-Glucose 1,6-bisphosphate |
Data from studies on Lactococcus lactis β-phosphoglucomutase. nih.govacs.org
Phosphoglucomutase, in general, plays a pivotal role at a major branch point of carbon metabolism, directing glucose phosphates towards either the formation of storage polysaccharides like starch and glycogen (B147801) or towards energy production through glycolysis. nih.govnih.gov In many organisms, the interconversion between glucose 1-phosphate and glucose 6-phosphate is a key regulatory step. nih.gov While α-phosphoglucomutase is more commonly associated with glycogen and starch metabolism in animals and plants, β-phosphoglucomutase is involved in the degradation pathways of disaccharides like maltose (B56501) and trehalose (B1683222), which feed into the central carbohydrate metabolism. nih.gov For instance, β-D-glucose 1-phosphate derived from maltose is converted to β-D-glucose 6-phosphate by β-PGM, allowing it to enter glycolysis. nih.govacs.org
The catalytic mechanism of β-PGM involves significant conformational changes upon substrate binding. nih.govacs.org The enzyme possesses a core domain and a cap domain, with the active site located between them. nih.gov The binding of the substrate induces a "cap-closed" conformation, which is essential for catalysis. acs.orgnih.gov This movement desolvates the active site and correctly aligns the catalytic residues for phosphoryl transfer. acs.org X-ray crystallography studies have revealed that the enzyme cycles between an open and a closed form, driven by the binding and release of the substrate and product. nih.govacs.org This induced-fit mechanism ensures that the phosphomutase activity is favored over the intrinsic phosphatase activity of the enzyme. acs.org
The catalytic cycle of β-PGM relies on a phosphoryl transfer mechanism mediated by specific active site residues. A key aspartate residue, Asp8 in Lactococcus lactis β-PGM, acts as the nucleophile. nih.govnih.gov This residue becomes phosphorylated to activate the enzyme. nih.govacs.org The phosphoryl group is then transferred from the phospho-Asp8 to the C6 hydroxyl group of the β-D-glucose 1-phosphate substrate. nih.gov
Another crucial residue, Asp10, located two positions downstream from the nucleophile, functions as a general acid/base catalyst. nih.gov It is proposed to deprotonate the C6-hydroxyl group of the substrate to facilitate its attack on the enzyme's phosphoryl group and to protonate the C1-oxygen leaving group. nih.gov The active site also includes residues that coordinate with the essential Mg²⁺ cofactor, such as Asp8, Glu169, and Asp170, which help to properly position the phosphate groups for transfer. nih.gov The phosphate group of the phosphoaspartyl intermediate also interacts with the side chains of Ser114 and Lys145. nih.gov
A hallmark of the phosphoglucomutase reaction is the formation of a bisphosphate intermediate. wikipedia.org In the case of β-PGM, the reaction proceeds through the formation of β-D-glucose 1,6-bisphosphate (β-G1,6-bisP). acs.orgnih.gov The catalytic cycle involves two main phosphoryl transfer steps. First, the phosphorylated enzyme (phospho-β-PGM) donates its phosphate group to β-D-glucose 1-phosphate, forming the β-D-glucose 1,6-bisphosphate intermediate and a dephosphorylated enzyme. wikipedia.orgrsc.org
Single turnover experiments have demonstrated the transient accumulation of this intermediate during the reaction, confirming its role. nih.govunm.edu Following its formation, the β-D-glucose 1,6-bisphosphate intermediate must reorient within the active site. nih.govacs.org This reorientation allows the phosphate group at the C1 position to be transferred back to the enzyme's aspartate residue, regenerating the phosphorylated enzyme and releasing the final product, β-D-glucose 6-phosphate. nih.govwikipedia.org Evidence suggests this reorientation occurs through the diffusion of the intermediate into the solvent before rebinding in the opposite orientation. nih.govacs.org
Distinction and Interplay with α-Phosphoglucomutase (α-PGM)
To fully understand the metabolic role of β-PGM, it is essential to distinguish it from its more common counterpart, α-phosphoglucomutase (α-PGM).
α-Phosphoglucomutase (α-PGM, EC 5.4.2.2) is a central enzyme in carbohydrate metabolism that catalyzes the reversible interconversion of α-D-glucose 1-phosphate and α-D-glucose 6-phosphate. wikipedia.org This reaction is a key step in both glycogenesis (the formation of glycogen), where it converts glucose 6-phosphate to glucose 1-phosphate, and glycogenolysis (the breakdown of glycogen), where it converts the glucose 1-phosphate released from glycogen into glucose 6-phosphate for entry into glycolysis. wikipedia.org
Both α-PGM and β-PGM are phosphomutases that utilize a similar catalytic mechanism involving a bisphosphate intermediate. nih.govwikipedia.org The reaction proceeds via a phosphoryl group transfer from a phosphorylated active-site residue (a serine in α-PGM, an aspartate in β-PGM) to the substrate, forming a glucose 1,6-bisphosphate intermediate. nih.govwikipedia.org The enzyme then facilitates the transfer of the other phosphate group from the intermediate back to the active site residue, releasing the product. wikipedia.org
The fundamental distinction between the two enzymes lies in their anomeric specificity. nih.gov As their names imply, α-PGM is specific for the α-anomers of sugar phosphates, while β-PGM acts specifically on the β-anomers. This specificity dictates their distinct metabolic roles, with α-PGM being central to mainstream glucose and glycogen metabolism and β-PGM participating in pathways involving the breakdown of specific disaccharides like maltose and trehalose that yield β-anomeric sugar phosphates. asm.orgwikipedia.org
| Feature | α-Phosphoglucomutase (α-PGM) | β-Phosphoglucomutase (β-PGM) |
|---|---|---|
| Primary Substrate | α-D-Glucose 1-phosphate | β-D-Glucose 1-phosphate |
| Primary Product | α-D-Glucose 6-phosphate | β-D-Glucose 6-phosphate |
| Anomeric Specificity | Alpha (α) anomers | Beta (β) anomers |
| Active Site Residue | Phosphoserine | Phosphoaspartate |
| Metabolic Role | Glycogenolysis, Glycogenesis | Maltose/Trehalose degradation |
Uridine (B1682114) Diphosphate-Glucose Pyrophosphorylase (UGPase) Mediated Reactions
While β-D-glucose 1-phosphate is not a direct substrate for Uridine Diphosphate-Glucose Pyrophosphorylase (UGPase, also known as UTP—glucose-1-phosphate uridylyltransferase), its metabolic fate is linked to this enzyme's activity. After β-PGM converts β-D-glucose 1-phosphate to β-D-glucose 6-phosphate, the product can enter the main pool of hexose (B10828440) phosphates.
Synthesis of Uridine Diphosphate-Glucose (UDP-Glucose) from Uridine Triphosphate (UTP) and Glucose 1-Phosphatereactome.orgwikipedia.orgresearchgate.netmdpi.comreactome.org
The primary route for the formation of UDP-glucose involves the enzymatic reaction catalyzed by UTP—glucose-1-phosphate uridylyltransferase, commonly known as UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9). wikipedia.orgnih.gov This enzyme facilitates the transfer of a uridylyl group from uridine triphosphate (UTP) to glucose 1-phosphate. wikipedia.org The reaction is a critical step in carbohydrate metabolism, as UDP-glucose is a key precursor for a multitude of glycosylation reactions. researchgate.netfrontiersin.org
UTP + β-D-Glucose 1-phosphate ⇔ UDP-glucose + Pyrophosphate (PPi) reactome.orgreactome.orgresearchgate.net
This reaction is fundamental across all domains of life, including bacteria, archaea, and eukarya, underscoring its importance in universal metabolic processes such as glycogenesis and cell wall synthesis. wikipedia.org The product, UDP-glucose, serves as an activated form of glucose, readily available for use by glycosyltransferases in the synthesis of complex carbohydrates. youtube.com The reaction is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, which is a highly exergonic reaction. alivetek.orgyoutube.com This coupling ensures that the synthesis of UDP-glucose is favored under physiological conditions. alivetek.org
Reverse Pyrophosphorolysis of UDP-Glucosemdpi.comnih.gov
The reaction catalyzed by UDP-glucose pyrophosphorylase is freely reversible. mdpi.comnih.govnih.gov The reverse reaction, known as reverse pyrophosphorolysis, involves the breakdown of UDP-glucose in the presence of inorganic pyrophosphate (PPi) to yield UTP and glucose 1-phosphate. mdpi.comnih.gov The direction of the reaction is dependent on the relative concentrations of the substrates and products within the cell, allowing for metabolic flexibility. nih.gov In some tissues, particularly non-photosynthetic ones, the pyrophosphorolysis of UDP-glucose can be a significant pathway for the production of glucose 1-phosphate, which can then be channeled into other metabolic routes such as starch synthesis. frontiersin.org
Enzyme Kinetics and Catalytic Mechanism (e.g., Sequential Ordered Bi-Bi Mechanism)nih.govfrontiersin.orgresearchgate.net
The catalytic mechanism of UDP-glucose pyrophosphorylase has been characterized as a Sequential Ordered Bi-Bi mechanism. nih.govfrontiersin.orgresearchgate.net In this type of mechanism, the substrates bind to the enzyme in a specific order, and the products are also released in a defined sequence. libretexts.orglibretexts.orgslideshare.net For UGPase from many plant and eukaryotic parasite sources, the first substrate to bind to the enzyme is UTP. frontiersin.org This is followed by the binding of the second substrate, glucose 1-phosphate, to form a ternary enzyme-substrate complex. frontiersin.orglibretexts.org
Once both substrates are bound, the catalytic reaction occurs, leading to the formation of UDP-glucose and pyrophosphate. alivetek.org The products are then released from the enzyme in a specific order, with pyrophosphate being released first, followed by UDP-glucose. frontiersin.org Isothermal titration calorimetry analyses have provided evidence for this ordered sequential mechanism, demonstrating that the binding of UTP to the enzyme enhances the subsequent binding of glucose 1-phosphate. nih.govresearchgate.net The presence of a magnesium ion (Mg2+) is crucial for this process, as it plays a key role in enhancing the binding of UGPase to UTP or UDP-glucose. nih.govresearchgate.net
Structural Basis of UGPase Function and Active Site Characteristicsnih.govresearchgate.netnih.govnih.govresearchgate.net
The three-dimensional structure of UDP-glucose pyrophosphorylase has been elucidated through X-ray crystallography, providing valuable insights into its function. nih.govnih.govnih.gov The active site of the enzyme is typically located in a deep pocket within each subunit of its oligomeric structure. nih.govresearchgate.net In the case of Helicobacter pylori UGPase, the enzyme exists as a homotetramer. nih.govresearchgate.net
The binding of substrates and the catalytic reaction are facilitated by specific amino acid residues within this active site. For instance, in Escherichia coli UGPase, it is predicted that the side chains of Gln 109 and Asp 137 are involved in anchoring the uracil (B121893) ring and the ribose of UDP-glucose, respectively. nih.gov A magnesium ion is a critical cofactor for the enzyme's activity. nih.govresearchgate.net This divalent cation is coordinated by specific residues, such as Asp130 in H. pylori UGPase, as well as by oxygen atoms from the phosphoryl groups of the substrate and water molecules, forming an octahedral geometry. nih.govresearchgate.net This coordination is essential for properly positioning the substrates for the nucleophilic attack of the phosphate of glucose 1-phosphate on the α-phosphate of UTP. researchgate.netalivetek.orgresearchgate.net Conformational changes in the enzyme have been observed upon substrate binding, involving movements of the nucleotide-binding loop and the C-terminal domain, which are important for catalysis. nih.gov
Role in Diverse Glycan Biosynthesis Pathwaysresearchgate.netmdpi.comnih.govnih.gov
UDP-glucose, the product of the UGPase-catalyzed reaction, is a central and indispensable precursor in a wide array of glycan biosynthesis pathways. researchgate.netmdpi.comnih.gov Its role as a glucosyl donor is fundamental for the synthesis of numerous complex carbohydrates that are essential for cellular structure and function. nih.gov
Key biosynthetic pathways that utilize UDP-glucose include:
Glycogen Synthesis: In animals and fungi, UDP-glucose is the immediate donor of glucose units for the elongation of glycogen chains by glycogen synthase. wikipedia.orgwikipedia.org
Sucrose Biosynthesis: In plants, UDP-glucose is a key substrate for sucrose-phosphate synthase, which catalyzes the formation of sucrose-6-phosphate, a precursor to sucrose. wikipedia.org
Glycolipid and Glycoprotein Synthesis: UDP-glucose is a precursor for the synthesis of other nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid, which are essential for the assembly of the glycan portions of glycolipids and glycoproteins. wikipedia.orgmdpi.comnih.gov
Proteoglycan and Hyaluronan Synthesis: UDP-glucose is converted to UDP-glucuronic acid, which is a crucial building block for the synthesis of glycosaminoglycans like hyaluronan and the polysaccharide chains of proteoglycans. nih.gov
Cell Wall Polysaccharide Synthesis: In plants and bacteria, UDP-glucose is a vital precursor for the synthesis of various cell wall components, including cellulose (B213188) and lipopolysaccharides. frontiersin.orgresearchgate.net
The central role of UDP-glucose in these diverse pathways highlights the metabolic significance of the reaction catalyzed by UGPase, which effectively channels glucose 1-phosphate into the synthesis of a wide range of essential biomolecules.
Glycoside Phosphorylase Dependent Production
An alternative enzymatic route for the production of β-D-glucose 1-phosphate involves the action of glycoside phosphorylases. jst.go.jpnih.govnih.gov These enzymes catalyze the phosphorolysis of glycosidic bonds in di- or polysaccharides, using inorganic phosphate to cleave the bond and generate a sugar 1-phosphate. jst.go.jpnih.gov This process is reversible and offers a cost-effective method for synthesizing sugar 1-phosphates from inexpensive substrates. jst.go.jpresearchgate.net
For example, trehalose phosphorylase from Thermoanaerobacter brockii can be used to produce β-D-glucose 1-phosphate from trehalose and inorganic phosphate. researchgate.netnih.gov Similarly, maltose phosphorylase can catalyze the phosphorolysis of maltose to yield β-D-glucose 1-phosphate and glucose. jst.go.jp The equilibrium of this reaction can be shifted towards the production of β-D-glucose 1-phosphate by removing the glucose product, for instance, through fermentation by baker's yeast. jst.go.jp This strategy has been successfully employed for the mass production of β-D-glucose 1-phosphate. jst.go.jp
The reaction catalyzed by trehalose phosphorylase is as follows:
α,α-Trehalose + Phosphate ⇔ D-Glucose + β-D-Glucose 1-phosphate
This method is particularly valuable as it directly yields the β-anomer of glucose 1-phosphate, which can then be utilized in various biosynthetic pathways. wikipedia.org
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of β-D-Glucose 1-Phosphate
| Enzyme | EC Number | Reaction Catalyzed | Substrates | Products |
| UDP-glucose pyrophosphorylase (UGPase) | 2.7.7.9 | Synthesis of UDP-glucose | Uridine triphosphate (UTP), β-D-Glucose 1-phosphate | Uridine diphosphate-glucose (UDP-glucose), Pyrophosphate (PPi) |
| Trehalose phosphorylase | 2.4.1.64 | Phosphorolysis of trehalose | α,α-Trehalose, Inorganic phosphate | D-Glucose, β-D-Glucose 1-phosphate |
| Maltose phosphorylase | 2.4.1.8 | Phosphorolysis of maltose | Maltose, Inorganic phosphate | D-Glucose, β-D-Glucose 1-phosphate |
Table 2: Comparison of UGPase Kinetic Mechanisms
| Feature | Description |
| Mechanism Type | Sequential Ordered Bi-Bi |
| Substrate Binding Order | 1. Uridine triphosphate (UTP) 2. β-D-Glucose 1-phosphate |
| Product Release Order | 1. Pyrophosphate (PPi) 2. Uridine diphosphate-glucose (UDP-glucose) |
| Cofactor Requirement | Magnesium (Mg²⁺) |
Production of β-D-Glucose 1-Phosphate via Inverting Glycoside Phosphorylases (e.g., GH65 Family)
β-D-glucose 1-phosphate is a key intermediate in carbohydrate metabolism, primarily produced through the action of inverting glycoside phosphorylases. These enzymes catalyze the cleavage of a glycosidic bond by the addition of inorganic phosphate, a process known as phosphorolysis. cazypedia.org A notable characteristic of this reaction is the inversion of the anomeric configuration at the C1 carbon of the glucose residue. cazypedia.org
The Glycoside Hydrolase Family 65 (GH65) is a prominent family of enzymes that includes several inverting glycoside phosphorylases. cazypedia.orgnih.gov These enzymes act on substrates with α-glucosidic linkages. cazypedia.org The mechanism is analogous to that of inverting glycoside hydrolases, involving a one-step, single-displacement reaction. cazypedia.org In this process, a phosphate molecule directly attacks the anomeric carbon, facilitated by a general acid catalyst that protonates the glycosidic oxygen. cazypedia.orgebi.ac.uk This direct nucleophilic attack by phosphate results in the formation of β-D-glucose 1-phosphate and the release of the remaining portion of the substrate. cazypedia.org
Several α-glucosides serve as substrates for GH65 family phosphorylases, leading to the production of β-D-glucose 1-phosphate.
Maltose: Maltose phosphorylase catalyzes the phosphorolysis of maltose (α-1,4-glucobiose) to yield β-D-glucose 1-phosphate and glucose. cazypedia.orgwikipedia.org
Kojibiose (B1673742): Kojibiose phosphorylase acts on kojibiose (α-1,2-glucobiose), breaking it down into β-D-glucose 1-phosphate and glucose. cazypedia.orgwikipedia.org
Trehalose: Trehalose phosphorylase facilitates the phosphorolysis of trehalose (α-1,α-1-glucobiose) to produce β-D-glucose 1-phosphate and glucose. cazypedia.orgnih.gov
The general reaction for the phosphorolysis of these α-glucosides can be summarized as: α-Glucoside + Pi ↔ β-D-glucose 1-phosphate + Glucose cazypedia.org
The phosphorylases within the GH65 family exhibit specificity for their respective substrates.
Maltose Phosphorylase (MP):
EC Number: 2.4.1.8 ebi.ac.uk
Reaction: Maltose + phosphate ⇌ D-glucose + β-D-glucose 1-phosphate wikipedia.org
Mechanism: This enzyme follows a sequential Bi-Bi mechanism. tandfonline.com It utilizes a single displacement mechanism where a general acid catalyst protonates the glycosidic oxygen, and inorganic phosphate attacks the anomeric carbon. tandfonline.com
Source Organisms: Maltose phosphorylase has been identified in various bacteria, including Lactobacillus brevis, Bacillus subtilis, and Lactobacillus acidophilus. ebi.ac.uktandfonline.com
Kojibiose Phosphorylase (KP):
EC Number: 2.4.1.230 wikipedia.org
Reaction: 2-α-D-glucosyl-D-glucose + phosphate ⇌ D-glucose + β-D-glucose 1-phosphate wikipedia.org
Kinetic Properties: For the enzyme from Pyrococcus sp. strain ST04, the Kₘ values for kojibiose and phosphate were determined to be 2.53 ± 0.21 mM and 1.34 ± 0.04 mM, respectively. nih.gov The enzyme from Escherichia coli K-12 has a kcat of 1.1 s⁻¹ and a Kₘ for kojibiose of 1.05 mM. nih.gov
Source Organisms: This enzyme has been found in thermophilic organisms like Thermoanaerobium brockii and archaea such as Pyrococcus sp. strain ST04. nih.govnih.gov
Trehalose Phosphorylase (TP):
EC Number: 2.4.1.64 cazypedia.org
Reaction: α,α-Trehalose + phosphate ⇌ D-glucose + β-D-glucose 1-phosphate
Mechanism: The reaction catalyzed by trehalose phosphorylase can be reversible. wikipedia.orgnih.gov Fungal trehalose phosphorylase from Schizophyllum commune follows an ordered Bi Bi kinetic mechanism. nih.gov
Source Organisms: Trehalose phosphorylase is found in a range of organisms, including fungi like Schizophyllum commune and protozoan alga like Euglena gracilis. nih.govnih.gov
| Enzyme | EC Number | Substrate | Products | Source Organism Example |
|---|---|---|---|---|
| Maltose Phosphorylase | 2.4.1.8 | Maltose | D-glucose + β-D-glucose 1-phosphate | Lactobacillus brevis |
| Kojibiose Phosphorylase | 2.4.1.230 | Kojibiose | D-glucose + β-D-glucose 1-phosphate | Pyrococcus sp. |
| Trehalose Phosphorylase | 2.4.1.64 | Trehalose | D-glucose + β-D-glucose 1-phosphate | Schizophyllum commune |
Reverse Phosphorolysis as a Mechanism for Glycosidic Bond Formation and Oligosaccharide Synthesis
The reversibility of the phosphorolysis reaction is a significant feature of glycoside phosphorylases. cazypedia.orgnih.gov This allows for the synthesis of glycosidic bonds, a process termed reverse phosphorolysis. researchgate.net In this reaction, β-D-glucose 1-phosphate serves as the glucosyl donor, transferring a glucose moiety to an acceptor molecule, which can be glucose or another carbohydrate. cazypedia.orgnih.gov This process is an efficient and economical method for synthesizing specific oligosaccharides, as it avoids the use of expensive nucleotide-activated sugars. nih.govacs.org
The general equation for reverse phosphorolysis is: β-D-glucose 1-phosphate + Acceptor ↔ α-Glucoside + Pi researchgate.net
This synthetic capability has been exploited for the production of various oligosaccharides. nih.gov For instance, maltose phosphorylase can synthesize α-(1→4)-glucosides, and by coupling its reaction with other phosphorylases, oligosaccharides like trehalose and nigerose (B1581268) can be produced. tandfonline.com Kojibiose phosphorylase has been shown to synthesize kojioligosaccharides. nih.gov The acceptor specificity of these enzymes can be broad, allowing for the creation of a diverse range of glycosidic linkages. tandfonline.com
Distinction from Glycogen Phosphorylase (GlgP) Producing α-D-Glucose 1-Phosphate
It is crucial to distinguish the action of inverting glycoside phosphorylases from that of glycogen phosphorylase (GlgP). While both are phosphorylases involved in glucose metabolism, they differ in their substrate, the stereochemistry of their product, and their metabolic pathway.
Glycogen phosphorylase (EC 2.4.1.1) is a key enzyme in glycogenolysis, the breakdown of glycogen. wikipedia.orgnih.gov It catalyzes the sequential removal of glucose residues from the non-reducing ends of glycogen. umaryland.edu The reaction involves the cleavage of α-1,4-glycosidic bonds by inorganic phosphate. wikipedia.orgnih.gov
The primary distinctions are:
Product Stereochemistry: Glycogen phosphorylase is a retaining phosphorylase, meaning the anomeric configuration of the released glucose unit is retained. cazypedia.org The product of its reaction is α-D-glucose 1-phosphate . wikipedia.orgnih.gov In contrast, the GH65 family phosphorylases are inverting enzymes that produce β-D-glucose 1-phosphate . cazypedia.org
Substrate: Glycogen phosphorylase acts on a large branched polysaccharide, glycogen. wikipedia.org The inverting glycoside phosphorylases discussed act on smaller α-glucosides like disaccharides. cazypedia.org
Metabolic Fate of the Product: α-D-glucose 1-phosphate, the product of glycogen phosphorylase, is typically converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which then enters glycolysis or other metabolic pathways. wikipedia.orgwikipedia.org β-D-glucose 1-phosphate is converted to glucose 6-phosphate by a different enzyme, β-phosphoglucomutase. wikipedia.org
| Feature | Inverting Glycoside Phosphorylases (e.g., GH65) | Glycogen Phosphorylase (GlgP) |
|---|---|---|
| Example Substrate | Maltose, Kojibiose, Trehalose | Glycogen |
| Product | β-D-Glucose 1-phosphate | α-D-Glucose 1-phosphate |
| Stereochemical Outcome | Inversion of anomeric configuration | Retention of anomeric configuration |
| Metabolic Pathway | Catabolism of various α-glucosides | Glycogenolysis |
| Subsequent Enzyme | β-phosphoglucomutase | Phosphoglucomutase |
Involvement in Core Metabolic Pathways
Glycogen (B147801) Metabolism Research
Glycogen, a branched polymer of glucose, functions as the primary short-term energy reserve in animals, stored mainly in the liver and muscle. The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are central to maintaining energy homeostasis. α-D-glucose 1-phosphate is the key intermediate connecting these two processes. nih.govnih.gov
Glycogenolysis is the process of degrading stored glycogen to provide glucose for energy needs. nih.govnih.gov The initial and rate-limiting step is catalyzed by the enzyme glycogen phosphorylase, which cleaves the α-1,4 glycosidic bonds from the non-reducing ends of the glycogen molecule using inorganic phosphate (B84403). wikipedia.orgwikipedia.org This phosphorolysis reaction releases glucose units as α-D-glucose 1-phosphate. wikipedia.orgwikipedia.org
This product, α-D-glucose 1-phosphate, is not able to directly enter the glycolytic pathway. hmdb.ca It must first be converted into glucose 6-phosphate. This isomerization is carried out by the enzyme phosphoglucomutase. nih.govstudy.com The reaction proceeds through a glucose-1,6-bisphosphate intermediate and is readily reversible, allowing the enzyme to function in both glycogenolysis and glycogenesis. oregonstate.edu
Once converted to glucose 6-phosphate, the molecule has several potential fates:
In muscle cells, it typically enters the glycolytic pathway to generate ATP for muscle contraction. wikipedia.org
In the liver, the primary role of glycogenolysis is to maintain blood glucose levels. Here, glucose 6-phosphate is hydrolyzed to free glucose by glucose-6-phosphatase, which is then released into the bloodstream. wikipedia.orgstanford.edu
It can also enter the pentose (B10789219) phosphate pathway to produce NADPH and precursor molecules for nucleotide synthesis. nih.gov
The key enzymes involved in the initial stages of glycogenolysis are summarized in the table below.
| Enzyme | Reaction Catalyzed | Product | Subsequent Fate of Product |
| Glycogen Phosphorylase | Cleavage of α-1,4 glycosidic bonds in glycogen via phosphorolysis. | α-D-Glucose 1-phosphate | Conversion to Glucose 6-phosphate. |
| Glycogen Debranching Enzyme | Hydrolysis of α-1,6 glycosidic bonds at branch points. | Free Glucose | Phosphorylation to Glucose 6-phosphate. |
| Phosphoglucomutase | Isomerization of α-D-Glucose 1-phosphate. | Glucose 6-phosphate | Entry into glycolysis, conversion to glucose (liver), or pentose phosphate pathway. nih.govstudy.com |
Glycogenesis, the synthesis of glycogen, occurs when blood glucose levels are high. The process begins with glucose being converted to glucose 6-phosphate, which is then isomerized by phosphoglucomutase to form α-D-glucose 1-phosphate. stanford.eduyoutube.com
UDP-glucose is the direct glucose donor for glycogen synthesis. oregonstate.edunih.gov The enzyme glycogen synthase then catalyzes the transfer of the glucosyl residue from UDP-glucose to a non-reducing end of a pre-existing glycogen primer, forming a new α-1,4 glycosidic bond. hmdb.cayoutube.com This elongates the glycogen chain, with UDP being released. youtube.com
In tissues with high and fluctuating energy demands, such as exercising muscle, glycogen metabolism is not simply a one-way process of breakdown or synthesis. Research has elucidated the concept of a "glycogen shunt," where glycogen is continuously broken down and resynthesized. nih.gov This cycle is proposed to play a crucial role in muscle energetics. nih.gov
According to the glycogen shunt model, during intense, short-term muscle contractions, glycogen is rapidly broken down via glycogenolysis to produce glucose 1-phosphate, which is quickly converted to glucose 6-phosphate and then to lactate (B86563) to generate ATP rapidly. nih.gov Between contractions, the muscle cell replenishes its glycogen stores by synthesizing glycogen from plasma glucose. nih.gov This process provides a mechanism for the rapid energy release needed to fuel muscle contractions that last milliseconds. nih.gov Glucose 1-phosphate is the central intermediate that is both produced during the breakdown phase and utilized during the synthesis phase of this shunt. The physical interaction between the energy-sensing enzyme AMPK and glycogen, mediated by a carbohydrate-binding module, highlights the integral role of glycogen in sensing and maintaining cellular energy balance. mdpi.com
Galactose Metabolism (Leloir Pathway) Research
Galactose, a monosaccharide commonly derived from the digestion of lactose (B1674315) (milk sugar), is primarily metabolized through the Leloir pathway to be converted into a form that can enter glycolysis. liberty.edunih.gov This pathway ultimately converts galactose into glucose 1-phosphate. tuscany-diet.nettaylorandfrancis.com
The Leloir pathway consists of a series of enzymatic steps that transform galactose into an intermediate of glucose metabolism. nih.govresearchgate.net
Phosphorylation: Upon entering the cell, galactose is first phosphorylated by the enzyme galactokinase (GALK), using ATP to produce galactose 1-phosphate. tuscany-diet.netyoutube.com This step traps galactose within the cell.
Uridyl Transfer: Galactose 1-phosphate then enters the central reaction of the pathway, catalyzed by galactose-1-phosphate uridylyltransferase (GALT). reactome.org
Epimerization: The resulting UDP-galactose is converted to UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE). tuscany-diet.net This UDP-glucose can then be used in the GALT reaction again, allowing the pathway to continue processing galactose 1-phosphate.
The key product of this pathway, relevant to this discussion, is glucose 1-phosphate, which is generated in the GALT-catalyzed step. taylorandfrancis.comresearchgate.net This glucose 1-phosphate can then be isomerized by phosphoglucomutase to glucose 6-phosphate, thereby integrating galactose-derived carbons into the mainstream glycolytic pathway. researchgate.net
The second and pivotal enzyme in the Leloir pathway is Galactose-1-Phosphate Uridylyltransferase (GALT). reactome.orgmedchemexpress.com It catalyzes the reversible transfer of a UMP group from UDP-glucose to galactose 1-phosphate. reactome.orgwikipedia.org
The reaction is as follows: Galactose 1-phosphate + UDP-glucose ⇌ Glucose 1-phosphate + UDP-galactose liberty.eduwikipedia.org
This reaction is crucial for processing dietary galactose. medlineplus.gov The GALT enzyme operates through a "ping-pong" mechanism, where UDP-glucose first binds to the enzyme, releasing glucose 1-phosphate and forming a uridylylated enzyme intermediate. wikipedia.org Galactose 1-phosphate then binds and reacts with this intermediate to form UDP-galactose, regenerating the enzyme for the next cycle. liberty.edu The production of glucose 1-phosphate in this step directly links galactose metabolism to glycogen metabolism and glycolysis. liberty.eduyoutube.com Genetic deficiencies in the GALT enzyme lead to the metabolic disorder classic galactosemia, characterized by the toxic accumulation of galactose 1-phosphate. nih.govmedlineplus.gov
The enzymes of the Leloir Pathway are summarized in the table below.
| Enzyme | Abbreviation | Reaction Catalyzed | Significance |
| Galactokinase | GALK | Galactose + ATP → Galactose 1-phosphate + ADP | Traps galactose in the cell. tuscany-diet.net |
| Galactose-1-Phosphate Uridylyltransferase | GALT | Galactose 1-phosphate + UDP-glucose ⇌ Glucose 1-phosphate + UDP-galactose | Central step, produces glucose 1-phosphate. reactome.orgwikipedia.org |
| UDP-Galactose 4'-Epimerase | GALE | UDP-galactose ⇌ UDP-glucose | Regenerates UDP-glucose to sustain the pathway. tuscany-diet.net |
Other Interconnected Metabolic Pathways
Beta-D-glucose 1-phosphate is a pivotal molecule that stands at the crossroads of several major metabolic routes. While it is a direct product of glycogenolysis, its metabolic fate is not singular. Through enzymatic conversion, it can be channeled into various pathways, including central energy-yielding processes and biosynthetic routes for essential macromolecules.
Link to Glycolysis via Glucose 6-Phosphate
The entry of glucose units from glycogen breakdown into the primary energy-releasing pathway of glycolysis is indirect and requires an isomerization step. This compound, the product of glycogen phosphorylase activity, is not a direct intermediate of glycolysis. wikipedia.orgyoutube.com Instead, it must first be converted to glucose 6-phosphate. wikipedia.orghmdb.ca
This critical isomerization is catalyzed by the enzyme phosphoglucomutase (PGM). wikipedia.orgplos.org The reaction is reversible, allowing PGM to direct the flow of glucose between glycogen metabolism and glycolysis depending on the cell's metabolic needs. wikipedia.orgyoutube.complos.org When cellular energy is low, the conversion of glucose 1-phosphate to glucose 6-phosphate is favored. wikipedia.org Once formed, glucose 6-phosphate is a direct substrate for the second step of the glycolytic pathway, where it is converted to fructose (B13574) 6-phosphate, proceeding to yield ATP. wikipedia.orgebi.ac.uk This link is fundamental for mobilizing stored glucose from glycogen for energy production. youtube.com
The mechanism of phosphoglucomutase involves a phosphorylated serine residue in its active site. The enzyme donates its phosphate to the C6 position of glucose 1-phosphate, forming a transient intermediate, glucose 1,6-bisphosphate. wikipedia.orgnih.gov Subsequently, the enzyme, now in a dephosphorylated state, accepts the phosphate from the C1 position of the intermediate, releasing the final product, glucose 6-phosphate. wikipedia.orgnih.gov
| Enzyme | EC Number | Substrate | Product | Metabolic Role |
|---|---|---|---|---|
| Phosphoglucomutase (PGM) | 5.4.2.2 | β-D-Glucose 1-phosphate | Glucose 6-phosphate | Connects glycogenolysis and glycogenesis to glycolysis. wikipedia.orgplos.org |
Connections to the Pentose Phosphate Pathway
The conversion of this compound to glucose 6-phosphate also serves as an entry point into the pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt. wikipedia.orgebi.ac.ukwikipedia.org This pathway branches from glycolysis at the glucose 6-phosphate junction and runs parallel to it. wikipedia.orgfrontiersin.orgtuscany-diet.net The PPP is a crucial anabolic pathway rather than a catabolic one, as its primary functions are not ATP production. wikipedia.orgfrontiersin.org
The key roles of the pentose phosphate pathway are:
Generation of NADPH : The oxidative phase of the PPP produces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), the primary reducing equivalent for biosynthetic reactions (e.g., fatty acid and steroid synthesis) and for protecting cells against oxidative stress. wikipedia.orgfrontiersin.orgwikipedia.orgnih.gov
Production of Pentose Sugars : It synthesizes pentose phosphates, most notably ribose 5-phosphate, which is an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). wikipedia.orgfrontiersin.orgmedlineplus.gov
The first committed and rate-limiting step of the PPP is the oxidation of glucose 6-phosphate, catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orgfrontiersin.orgtuscany-diet.netwikipedia.org This reaction is the first of two NADPH-producing steps in the pathway's oxidative phase. frontiersin.orgtuscany-diet.net Therefore, the action of phosphoglucomutase on this compound directly supplies the substrate necessary to fuel the PPP, connecting glycogen stores to nucleotide biosynthesis and cellular redox homeostasis. wikipedia.orgnih.gov
| Enzyme | EC Number | Reaction | Significance |
|---|---|---|---|
| Glucose-6-phosphate dehydrogenase (G6PD) | 1.1.1.49 | Glucose 6-phosphate → 6-Phosphoglucono-δ-lactone | Rate-limiting step of the PPP; produces the first molecule of NADPH. tuscany-diet.netwikipedia.org |
| 6-Phosphogluconolactonase (6PGL) | 3.1.1.31 | 6-Phosphoglucono-δ-lactone → 6-Phosphogluconate | Hydrolyzes the lactone, preparing the substrate for the next oxidative step. frontiersin.org |
| 6-Phosphogluconate dehydrogenase (6PGD) | 1.1.1.44 | 6-Phosphogluconate → Ribulose 5-phosphate + CO₂ | Produces the second molecule of NADPH and the precursor for pentose sugars. frontiersin.org |
Biosynthesis of Other Sugar Nucleotides (e.g., ADP-glucose, dTDP-glucose)
This compound is a direct precursor for the synthesis of various activated sugar nucleotides, which are essential building blocks for polysaccharides and other complex carbohydrates. wikipedia.org These reactions are catalyzed by a class of enzymes known as nucleotidyltransferases or pyrophosphorylases.
ADP-glucose Biosynthesis: In bacteria and plants, ADP-glucose is the activated glucose donor for the synthesis of glycogen and starch, respectively. wikipedia.orgumass.edunih.gov It is synthesized from alpha-D-glucose 1-phosphate and ATP in a reaction catalyzed by glucose-1-phosphate adenylyltransferase, more commonly known as ADP-glucose pyrophosphorylase. wikipedia.orgonline-medical-dictionary.org The reaction is rendered effectively irreversible in vivo by the subsequent hydrolysis of the pyrophosphate (PPi) product. umass.edunih.gov This pathway represents the rate-limiting step for starch and bacterial glycogen synthesis. wikipedia.orgonline-medical-dictionary.orgyoutube.com
dTDP-glucose Biosynthesis: In many bacteria, dTDP-D-glucose is a key intermediate in the biosynthesis of exotic sugars, such as L-rhamnose, a component of the bacterial cell wall's lipopolysaccharide (LPS). nih.govproteopedia.org The synthesis of dTDP-D-glucose is the first step in this pathway and involves the condensation of alpha-D-glucose 1-phosphate with deoxythymidine triphosphate (dTTP). nih.govnih.gov This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (also called RmlA or dTDP-glucose pyrophosphorylase). wikipedia.orgproteopedia.orgnih.gov
| Product | Enzyme | EC Number | Substrates | Metabolic Importance |
|---|---|---|---|---|
| ADP-glucose | Glucose-1-phosphate adenylyltransferase | 2.7.7.27 | α-D-Glucose 1-phosphate + ATP | Precursor for starch (plants) and glycogen (bacteria) synthesis. wikipedia.orgnih.gov |
| dTDP-glucose | Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | α-D-Glucose 1-phosphate + dTTP | Precursor for dTDP-L-rhamnose, a component of bacterial cell walls. wikipedia.orgnih.govnih.gov |
Molecular Enzymology and Structural Biology of β D Glucose 1 Phosphate Interacting Enzymes
Structural Insights into Enzyme-Ligand Interactions
The specificity and efficiency of enzymes that utilize β-D-glucose 1-phosphate are rooted in the precise three-dimensional arrangement of their active sites. X-ray crystallography and molecular modeling have provided high-resolution snapshots of these enzymes, revealing the intricate network of interactions that govern substrate binding and catalysis.
The active sites of enzymes that bind β-D-glucose 1-phosphate are typically found in deep clefts or pockets, creating a specific microenvironment for the catalytic reaction. saylor.org These sites are formed by amino acid residues that may be distant in the primary sequence but are brought together by the protein's folding. saylor.org
For instance, ADP-glucose pyrophosphorylase (ADP-Glc PPase), a key enzyme in starch and glycogen (B147801) synthesis, catalyzes the formation of ADP-glucose from glucose-1-phosphate and ATP. nih.gov Homology models based on related pyrophosphorylases reveal a distinct binding site for glucose-1-phosphate. nih.gov Similarly, the crystal structure of the periplasmic α-glucose-1-phosphate phosphatase (Agp) from Escherichia coli, a member of the histidine acid phosphatase family, shows a two-domain topology. nih.gov Its active site is located in a deep cleft between an α-helical domain and an α/β domain. nih.gov
Another well-studied example is glucose-1-phosphate thymidylyltransferase (RmlA), which is involved in the biosynthesis of L-rhamnose. nih.gov Its active center also resides in a deep pocket, formed by a core domain and a specialized sugar-binding subdomain. nih.gov This architectural theme of a secluded active site is common among these enzymes, serving to position the substrate accurately and exclude water from side reactions. saylor.org
| Enzyme | PDB Entry (Example) | Active Site Description | Structural Features |
| ADP-Glucose Pyrophosphorylase (Homology Model) | N/A | Overlaps with the Glc-1-P site of other pyrophosphorylases. nih.gov | Contains conserved amino acids crucial for substrate interaction. nih.gov |
| Agp (Histidine Acid Phosphatase) | 1NT4 | Located in a deep cleft between an α-domain and an α/β domain. nih.gov | Features three disulfide bridges contributing to structural stability. nih.gov |
| Glucose-1-Phosphate Thymidylyltransferase (RmlA) | 1H5R | Deep pocket formed by a core domain and a sugar-binding subdomain. nih.gov | The sugar-binding subdomain consists of a four-stranded, antiparallel β-sheet. nih.gov |
| Glycogen Phosphorylase b | 3E3N | Catalytic 'C site' that binds the glucosyl portion of the ligand. nih.gov | Undergoes conformational changes upon ligand binding, including movement of a loop region. nih.gov |
The binding of β-D-glucose 1-phosphate to an enzyme's active site is a highly specific process mediated by numerous weak, non-covalent interactions. These include hydrogen bonds, electrostatic interactions, and van der Waals forces. The precise arrangement of amino acid side chains dictates the enzyme's affinity and specificity for its substrate. saylor.org
In ADP-Glc PPase, a set of conserved amino acids is in close proximity to the glucose moiety of the substrate. nih.gov Site-directed mutagenesis studies have shown that replacing these residues, even with a simple alanine, can lower the apparent affinity for glucose-1-phosphate by one or two orders of magnitude, highlighting their critical role in binding. nih.gov
For glycogen phosphorylase b, crystallographic studies show that the glucosyl portion of glucose-1-phosphate binds in the same orientation as glucose itself, retaining most of the same interactions. nih.gov However, the phosphate (B84403) group can adopt different conformations, and its binding is accompanied by conformational changes in the enzyme, such as the movement of a loop of residues away from the catalytic site. nih.gov The specificity is further enhanced by the Lewis acid effect of one or more magnesium ions (Mg²⁺), which coordinate with the non-bridging phosphoryl oxygens. libretexts.org This interaction stabilizes the negative charge on the phosphate group and increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. libretexts.org
Within the active site, a small number of residues, known as catalytic residues, are directly involved in the chemical bond-making and bond-breaking steps of the reaction. saylor.org
In the Agp enzyme, His18 is thought to function as the catalytic nucleophile, attacking the phosphorus atom of glucose-1-phosphate. nih.gov Asp290 is positioned to act as a general acid-base catalyst, while a cluster of positively charged residues (Arg17, Arg21, Arg94, and His289) tightly binds the negatively charged phosphate group through electrostatic interactions. nih.gov
Studies on E. coli ADP-Glc PPase have identified a set of amino acids crucial for interacting with the glucose-1-phosphate substrate, including Glu194, Ser212, Tyr216, Asp239, Phe240, Trp274, and Asp276. nih.gov Altering these residues affects the enzyme's affinity for the substrate, confirming their role in the architecture of the binding site. nih.gov
| Enzyme | Catalytic Residue | Function | Interacting Residues (for binding) |
| Agp (Histidine Acid Phosphatase) | His18 | Nucleophile nih.gov | Arg17, Arg21, Arg94, His289 nih.gov |
| Asp290 | General acid-base catalyst nih.gov | ||
| ADP-Glucose Pyrophosphorylase | Not explicitly defined as nucleophile/acid-base | N/A | Glu194, Ser212, Tyr216, Asp239, Phe240, Trp274, Asp276 nih.gov |
| Sucrose Phosphorylase | Asp196 | Catalytic nucleophile researchgate.net | Arg137 researchgate.net |
| Glu237, Asp295 | Part of catalytic triad researchgate.net |
Mechanistic Studies of Phosphoryl Transfer
Phosphoryl transfer is a fundamental reaction in biology, involving the transfer of a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule. nih.gov Enzymes that act on β-D-glucose 1-phosphate employ sophisticated mechanisms to facilitate this transfer with high fidelity and rate acceleration.
Enzymatic phosphoryl transfer reactions can proceed through different mechanistic pathways. A common mechanism is a single displacement (or concerted, Sₙ2-type) reaction. In this pathway, the nucleophile (e.g., a hydroxyl group on an acceptor molecule) attacks the electrophilic phosphorus atom from the backside, opposite to the leaving group (the glycosyl moiety). libretexts.org This occurs in a single step through a pentavalent transition state, without the formation of a covalent enzyme intermediate. nih.govmdpi.com
Alternatively, some enzymes utilize a two-step, double-displacement mechanism, often referred to as a ping-pong mechanism . libretexts.orglibretexts.org This mechanism is characterized by the formation of a covalent phosphoenzyme intermediate. nih.govresearchgate.net
The reaction proceeds as follows:
"Ping" : The first substrate (e.g., glucose-1-phosphate) binds to the enzyme. A nucleophilic residue in the active site attacks the phosphorus atom, displacing the first product (glucose) and forming a covalent phosphoenzyme intermediate. nih.govlibretexts.org
"Pong" : The second substrate (e.g., water or another acceptor molecule) enters the active site and attacks the phosphorus of the phosphoenzyme intermediate. This breaks the covalent bond, releases the second product (inorganic phosphate), and regenerates the free enzyme. nih.govlibretexts.org
The Agp phosphatase is proposed to follow such a double-displacement-like mechanism, where a histidine residue acts as the nucleophile to form a phosphohistidine intermediate. nih.gov
| Mechanism Type | Description | Key Feature | Example Enzyme |
| Single Displacement (Concerted) | The nucleophile attacks the phosphorus atom, and the bond to the leaving group breaks simultaneously in a single transition state. libretexts.orgnih.gov | No covalent enzyme intermediate. mdpi.com | Many kinases. mdpi.com |
| Double Displacement (Ping-Pong) | The reaction occurs in two steps, involving the formation and subsequent breakdown of a covalent phosphoenzyme intermediate. nih.govlibretexts.org | Covalent phosphoenzyme intermediate. nih.gov | Agp (Histidine Acid Phosphatase) nih.gov |
Acid-base catalysis is a critical component of many enzymatic reactions, including phosphoryl transfer. libretexts.org Specific amino acid residues in the active site act as proton donors (general acids) or proton acceptors (general bases) to stabilize developing charges in the transition state and facilitate the reaction.
In a typical phosphoryl transfer, a general base catalyst, often the carboxylate side chain of an aspartate or glutamate residue, activates the attacking nucleophile (like a hydroxyl group) by abstracting a proton. mdpi.comlibretexts.org This increases the nucleophilicity of the attacking oxygen atom. mdpi.com For example, in the Agp enzyme, Asp290 is believed to serve this role as the general acid-base catalyst. nih.gov This deprotonation makes the hydroxyl group a more potent nucleophile for the attack on the phosphorus atom of β-D-glucose 1-phosphate. libretexts.org Simultaneously, a general acid catalyst may protonate the oxygen of the leaving group, making it a better leaving group and neutralizing the developing negative charge.
Intermediates Formation and Characterization
The enzymatic transformation of β-D-glucose 1-phosphate involves the formation of transient, high-energy intermediates that are central to the catalytic mechanism. The nature of these intermediates varies depending on the enzyme class, with enzymes like phosphorylases and mutases employing distinct strategies.
For enzymes such as β-phosphoglucomutase (β-PGM), the reaction proceeds through a covalent phosphoenzyme intermediate. In this mechanism, a nucleophilic residue in the enzyme's active site, typically an aspartate, attacks the phosphorus atom of the substrate. This results in the formation of a transient covalent bond between the enzyme and the phosphoryl group, releasing the glucose moiety. The reaction catalyzed by Lactococcus lactis β-PGM involves the interconversion of β-D-glucose 1-phosphate (β-G1P) and β-glucose 6-phosphate (G6P) via a β-D-glucose 1,6-bisphosphate (β-G1,6P) intermediate nih.govnih.gov. The cycle involves the phosphorylation of an active site aspartate (Asp8), which then serves as the phosphoryl donor to the substrate nih.govunm.edu.
Characterization of these covalent intermediates is often achieved through a combination of structural biology and biochemical techniques. X-ray crystallography can provide "snapshots" of the enzyme at different stages of the reaction cycle. By using substrate analogs or transition-state analogs (e.g., complexes with AlF₃ or BeF₃⁻), scientists can trap the enzyme in a conformation that mimics the phospho-enzyme intermediate state, allowing for high-resolution structural determination nih.gov. Furthermore, site-directed mutagenesis, where the catalytic nucleophile is replaced (e.g., D8A or D8E mutants in β-PGM), can render the enzyme inactive, confirming the essential role of that residue in forming the covalent intermediate nih.gov.
In contrast, inverting phosphorylases, such as maltose (B56501) phosphorylase and trehalose (B1683222) phosphorylase which produce β-D-glucose 1-phosphate, operate through a mechanism involving a transition state with significant oxocarbenium ion character ebi.ac.uk. In this single-displacement mechanism, a general acid catalyst protonates the glycosidic oxygen, and concurrently, inorganic phosphate acts as a nucleophile, attacking the anomeric carbon ebi.ac.uk. This process proceeds through a high-energy, transient state that resembles a planar oxocarbenium ion at the anomeric carbon, leading to the inversion of stereochemistry.
The fleeting nature of oxocarbenium ions makes their direct observation challenging. Their existence is primarily supported by computational studies and kinetic isotope effect experiments. Advanced spectroscopic methods, such as NMR spectroscopy, have been employed to characterize trapped glycosyl-enzyme intermediates using mechanism-based inhibitors, providing insights into the structural and dynamic properties of these transient species rsc.orgrsc.org.
Enzyme Kinetics and Regulation
The kinetic efficiency of enzymes that metabolize β-D-glucose 1-phosphate is defined by key parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the catalytic constant (kₖₐₜ). These values provide insight into substrate affinity and the enzyme's catalytic turnover rate.
For β-phosphoglucomutase (β-PGM) from Lactococcus lactis, which catalyzes the conversion of β-D-glucose 1-phosphate (β-G1P) to glucose 6-phosphate, the steady-state kinetic constants have been determined. The enzyme exhibits a kₖₐₜ of 177 s⁻¹ and a Kₘ for β-G1P of 49 µM nih.gov. This low Kₘ value indicates a high affinity for its substrate.
Trehalose-6-phosphate (B3052756) phosphorylase (TrePP) from Lactococcus lactis utilizes β-D-glucose 1-phosphate in the reverse reaction to synthesize trehalose 6-phosphate. The Kₘ of TrePP for β-D-glucose 1-phosphate was determined to be 0.9 mM, and for glucose 6-phosphate, it was 4 mM nih.gov.
Maltose phosphorylase from Bacillus sp. AHU2001 catalyzes the reversible phosphorolysis of maltose to produce D-glucose and β-D-glucose 1-phosphate tandfonline.com. In the direction of maltose phosphorolysis, the enzyme follows a sequential Bi-Bi mechanism with a kₖₐₜ of 30.9 s⁻¹, a Kₘ for phosphate of 0.295 mM, and a Kₘ for maltose of 0.835 mM tandfonline.com. Kinetic analyses of the reverse reaction (synthesis) using β-G1P as the donor have also been performed with various acceptor substrates tandfonline.com.
Below is an interactive data table summarizing the kinetic parameters for key enzymes interacting with β-D-glucose 1-phosphate or its immediate precursors.
| Enzyme | Organism | Substrate(s) | Kₘ (mM) | kₖₐₜ (s⁻¹) | Reference |
| β-Phosphoglucomutase | Lactococcus lactis | β-D-glucose 1-phosphate | 0.049 | 177 | nih.gov |
| Trehalose-6-phosphate phosphorylase | Lactococcus lactis | β-D-glucose 1-phosphate | 0.9 | N/A | nih.gov |
| Trehalose-6-phosphate phosphorylase | Lactococcus lactis | Glucose 6-phosphate | 4.0 | N/A | nih.gov |
| Maltose Phosphorylase | Bacillus sp. AHU2001 | Maltose | 0.835 | 30.9 | tandfonline.com |
| Maltose Phosphorylase | Bacillus sp. AHU2001 | Phosphate | 0.295 | 30.9 | tandfonline.com |
Note: N/A indicates that the value was not provided in the cited source.
Allosteric regulation involves the binding of an effector molecule at a site distinct from the active site, causing a conformational change that modulates the enzyme's activity. While this is a prominent regulatory mechanism for enzymes in central metabolism, such as glycogen phosphorylase which utilizes α-D-glucose 1-phosphate, it is not a well-documented mode of regulation for the key enzymes that specifically produce or consume β-D-glucose 1-phosphate, such as trehalose phosphorylase or β-phosphoglucomutase. The primary regulation for these enzymes appears to occur through other mechanisms, such as substrate availability and post-translational modifications.
Reversible phosphorylation is a critical post-translational modification that controls the activity of many enzymes involved in metabolism. This mechanism is a key regulatory point for enzymes interacting with the glucose phosphate pool.
Phosphoglucomutase 1 (PGM1), an enzyme that interconverts glucose 1-phosphate and glucose 6-phosphate, is regulated by this mechanism. In the cyanobacterium Synechocystis, PGM1 is phosphorylated at a conserved serine residue (Ser47) located in a regulatory domain nih.gov. This phosphorylation event occurs under conditions of nitrogen starvation and acts to inhibit the enzyme's activity nih.govoup.com. By inactivating PGM1, the cell prevents the premature breakdown of its glycogen stores, a crucial survival strategy during dormant states nih.gov. This regulatory mechanism appears to be evolutionarily conserved across species, from bacteria to humans nih.gov.
Similarly, the activity of trehalase (Nth1), the enzyme that hydrolyzes trehalose, is intricately controlled by multi-site phosphorylation. Its activity is determined by the balance of actions from kinases like protein kinase A (PKA) and cyclin-dependent kinase (CDK), and phosphatases such as PP2A nih.gov. Phosphorylation at different sites, often in response to nutrient signals like the addition of glucose, modulates the enzyme's catalytic function nih.gov. This highlights how reversible phosphorylation provides a dynamic switch to control carbohydrate metabolism in response to cellular needs.
Computational and Biophysical Approaches
Molecular dynamics (MD) and other computational simulations have become powerful tools for elucidating the complex catalytic mechanisms of enzymes at an atomic level. These approaches provide insights into enzyme flexibility, substrate binding, conformational changes, and the energetics of reaction pathways that are often inaccessible to experimental methods alone.
For β-phosphoglucomutase (β-PGM), computational studies have been instrumental in detailing its catalytic cycle. The enzyme catalyzes the isomerization of β-glucose 1-phosphate to β-glucose 6-phosphate through a two-step process involving a glucose 1,6-bisphosphate intermediate rsc.org. Empirical valence bond (EVB) simulations have confirmed that the reaction proceeds via a concerted mechanism where an aspartate residue (D10) acts as a general acid-base catalyst rsc.orgrsc.org. These simulations have also elucidated the dual role of this residue in both catalysis and maintaining the structural and electrostatic integrity of the active site rsc.org.
A key question in the β-PGM mechanism is how the bulky glucose 1,6-bisphosphate intermediate reorients within the active site to allow the second phosphoryl transfer to occur. Accelerated molecular dynamics (aMD) simulations suggest that this reorientation can happen without the intermediate fully dissociating from the enzyme nih.gov. The process involves significant conformational rearrangements of both the intermediate itself and flexible loop regions of the enzyme, highlighting the dynamic nature of the catalytic process nih.gov. These simulations reveal that motions in specific domains of the enzyme are responsible for opening and closing the catalytic cleft, which facilitates the necessary rotation of the intermediate nih.gov.
Empirical Valence Bond (EVB) Calculations for Reaction Pathway Analysis
Empirical Valence Bond (EVB) calculations serve as a powerful computational method to elucidate the energetics and mechanisms of enzymatic reactions. This approach is particularly useful for studying the reaction pathways of enzymes that interact with β-D-glucose 1-phosphate, such as β-phosphoglucomutase (β-PGM). EVB simulations provide insights into the activation free energies (ΔG‡) of the catalytic steps, allowing for a quantitative analysis of the enzyme's catalytic power and the roles of specific active site residues.
In the case of β-phosphoglucomutase, the enzyme catalyzes the reversible isomerization of β-D-glucose 1-phosphate (β-G1P) to β-D-glucose 6-phosphate (β-G6P) via a two-step process involving a β-D-glucose 1,6-bisphosphate (β-G1,6BP) intermediate. The reaction proceeds through the transfer of a phosphoryl group from an aspartate residue in the active site (Asp8 in Lactococcus lactis β-PGM) to the C6 hydroxyl of β-G1P, forming β-G1,6BP. Subsequently, the phosphoryl group from the C1 position of the intermediate is transferred back to the same aspartate residue, yielding β-G6P.
EVB calculations have been employed to dissect the energetics of these two phosphoryl transfer steps. By modeling the potential energy surfaces of the reactant, transition, and product states, the activation free energies for both steps can be calculated. These calculations have revealed the catalytic contribution of key amino acid residues, such as the general base/acid catalyst Asp10 in L. lactis β-PGM, which is crucial for proton transfer during the phosphoryl transfer steps.
A study on the catalytic mechanism of wild-type β-PGM and its mutants using EVB calculations provided the following activation free energies for the two steps of the reaction. These calculations were performed to compare a general-base catalyzed mechanism with a substrate-assisted mechanism, with the results strongly supporting the former.
Calculated Activation Free Energies for the Two Steps of the β-Phosphoglucomutase Reaction Using EVB
| Reaction Step | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|
| β-D-Glucose 1-phosphate → β-D-Glucose 1,6-bisphosphate | 16.10 |
| β-D-Glucose 1,6-bisphosphate → β-D-Glucose 6-phosphate | 15.10 |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamic parameters of biomolecular interactions. It provides a complete thermodynamic profile of a binding event, including the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the enthalpy change (ΔH), and the entropy change (ΔS), in a single experiment. This information is crucial for understanding the driving forces behind the interaction between β-D-glucose 1-phosphate and its target enzymes.
The principle of ITC involves titrating a solution of the ligand (e.g., β-D-glucose 1-phosphate) into a solution containing the macromolecule (e.g., an interacting enzyme) at a constant temperature. The heat released or absorbed upon binding is measured by the calorimeter. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters.
Kinetic Parameters for β-Phosphoglucomutase from Lactococcus lactis
| Substrate | Michaelis-Menten Constant (Km) (µM) |
|---|---|
| β-D-Glucose 1-phosphate | 49 ± 4 unizar.es |
The Km value of 49 µM for β-D-glucose 1-phosphate indicates a relatively high affinity of the enzyme for its substrate under the studied conditions. unizar.es A comprehensive thermodynamic characterization using ITC would further elucidate the enthalpic and entropic contributions to this binding affinity, providing a deeper understanding of the molecular recognition process. Such data would be invaluable for comparing the binding of different substrates or inhibitors and for understanding the effects of mutations on the enzyme's binding capabilities.
Genetics and Molecular Basis of β D Glucose 1 Phosphate Metabolism
Genes Encoding Enzymes Involved in β-D-Glucose 1-Phosphate Transformations (e.g., PGM1, ugp1, glgP, glgC)
The transformation of β-D-glucose 1-phosphate is primarily managed by a group of conserved enzymes encoded by specific genes across various domains of life. These enzymes facilitate its entry into glycolysis, its use in the synthesis of nucleotide sugars for glycan and cell wall construction, and its role in glycogen (B147801) metabolism.
Phosphoglucomutase (PGM): In humans, the enzyme phosphoglucomutase 1, encoded by the PGM1 gene, is a key player in glucose homeostasis. nih.govnih.gov It catalyzes the reversible conversion between glucose 1-phosphate and glucose 6-phosphate, a critical step that links glycogen metabolism with glycolysis. nih.govwikipedia.org The human PGM1 gene is located on chromosome 1p31 and contains 11 exons spanning over 65 kb. wikipedia.orgpnas.org PGM is a highly conserved enzyme, and in humans, it is part of a larger gene family with three distinct isozymes (PGM1, PGM2, PGM3) that are thought to have arisen from gene duplication events. pnas.orgnih.gov
UDP-Glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the formation of UDP-glucose from glucose 1-phosphate and UTP. nih.gov UDP-glucose is a vital precursor for the synthesis of glycogen and various glycoconjugates. mdpi.comhmdb.ca In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the UGP1 gene. nih.gov Disruption of the UGP1 gene in yeast has been shown to be lethal, highlighting its essential role in cell viability. nih.gov In rice (Oryza sativa), a gene also designated Ugp1 encodes a UGPase that is crucial for sucrose biosynthesis and plays a role in phosphate (B84403) homeostasis. nih.gov
Bacterial Glycogen Metabolism Genes (glgC, glgP): In many bacteria, genes involved in glycogen metabolism are clustered together in operons. The glgC gene encodes ADP-glucose pyrophosphorylase, which synthesizes ADP-glucose from glucose 1-phosphate and ATP, the first committed step in bacterial glycogen synthesis. nih.govuniprot.orgresearchgate.net The glgP gene encodes glycogen phosphorylase, which catalyzes the phosphorolytic cleavage of glycogen to release glucose 1-phosphate. nih.govnih.gov In model organisms like Escherichia coli and Agrobacterium tumefaciens, these genes are part of the glg operon, which often includes other key genes like glgA (glycogen synthase) and glgB (glycogen branching enzyme). nih.govnih.gov The organization of these genes into an operon allows for coordinated regulation of glycogen synthesis and degradation. nih.gov
Transcriptional and Translational Regulation of Enzyme Expression
The expression of enzymes involved in β-D-glucose 1-phosphate metabolism is meticulously regulated to meet the cell's metabolic needs. This control occurs at both the transcriptional and translational levels.
In humans, the expression of PGM1 is subject to complex transcriptional control. For instance, in hepatocellular carcinoma cells, the transcription factor FOXJ2 has been shown to enhance PGM1 promoter activity, leading to increased expression. nih.gov FOXJ2 achieves this by interacting with and preventing the cellular nucleic acid-binding protein (CNBP) from forming a G-quadruplex structure in the PGM1 promoter, which would otherwise suppress its transcription. nih.gov Furthermore, glucose itself can modulate the transcription of metabolic genes, often in concert with hormones like insulin (B600854). nih.gov
In bacteria, the regulation is often coordinated at the operon level. In E. coli, the glgCAP operon is under the positive control of the cyclic AMP (cAMP) and cAMP receptor protein (CRP) complex. nih.gov Glycogen synthesis is also positively regulated by the stringent response alarmone ppGpp, which stimulates the transcription of the glgCAP operon. nih.gov In Agrobacterium tumefaciens, the five genes of the glycogen operon (glgPBCA and pgm) are transcribed as a single unit from a promoter located upstream of glgP. nih.gov Additionally, an alternative internal promoter has been identified that drives the transcription of the pgm gene separately. nih.gov At the translational level, the carbon storage regulator protein CsrA has been shown to bind to the glgCAP mRNA in E. coli, inhibiting its translation and thereby down-regulating glycogen synthesis. frontiersin.org
In rice, the expression of the Ugp1 gene is specifically induced by phosphate starvation, but not by the deprivation of other major nutrients like nitrogen or potassium, indicating a specialized regulatory pathway linking sucrose biosynthesis to nutrient availability. nih.gov
Implications of Gene Mutations for Enzyme Function
Mutations in the genes encoding these metabolic enzymes can have profound effects on their structure and catalytic function, often leading to metabolic diseases.
Hereditary phosphoglucomutase 1 (PGM1) deficiency is an autosomal recessive inherited metabolic disorder in humans caused by mutations in the PGM1 gene. nih.govnih.gov This condition is classified as both a glycogen storage disease (type XIV) and a congenital disorder of glycosylation (CDG), reflecting the enzyme's central role in both glycogenolysis and the synthesis of sugar precursors for glycosylation. mdpi.comnih.gov To date, numerous mutations have been identified, including missense mutations that result in single amino acid changes. nih.govnih.gov These mutations can be broadly categorized into two groups: those that severely compromise the enzyme's catalytic activity and those that lead to protein misfolding and instability. nih.gov Mutations affecting amino acids in or near the active site cleft, the metal-binding loop, or the substrate-binding region often result in a dramatic reduction in catalytic efficiency (kcat/Km). nih.govnih.gov Other mutations, even those distant from the active site, can cause structural perturbations that lead to decreased expression of soluble protein and increased aggregation. nih.govnih.gov
The following table summarizes the biochemical effects of several disease-associated missense mutations in human PGM1, based on in vitro characterization studies.
| PGM1 Missense Mutant | Effect on Protein | Catalytic Efficiency (% of Wild-Type) | Reference |
| T115A | Compromised Catalysis | 12.3% | nih.gov |
| E120K | Compromised Catalysis | 0.8% | nih.gov |
| D263G | Compromised Catalysis | 0.1% | nih.gov |
| D263Y | Compromised Catalysis | < 0.1% | nih.gov |
| G291R | Compromised Catalysis / Prevents phosphorylation of active site serine | < 0.1% | nih.gov |
| V418L | Compromised Catalysis | 1.3% | nih.gov |
| R434W | Folding/Stability Defect | 0.2% | nih.gov |
| L479P | Folding/Stability Defect | 0.1% | nih.gov |
| G519R | Folding/Stability Defect | < 0.1% | nih.gov |
Cross-Species Homology and Evolutionary Divergence of Enzymes
The enzymes that metabolize β-D-glucose 1-phosphate are highly conserved across evolution, though they also exhibit divergence that has led to the development of related isozymes and varied operon structures.
In bacteria, the evolution of the glycogen metabolism genes shows significant variability in gene content, copy number, and arrangement. plos.org However, a specific gene cluster, the glgBXCAP operon, is remarkably conserved in the orders Enterobacteriales and Pasteurellales. nih.govresearchgate.net Phylogenetic analyses suggest a complex history involving horizontal gene transfer events, with the glg genes of some Gammaproteobacteria being more closely related to those in phylogenetically distant Betaproteobacteria than to other Gammaproteobacteria. plos.orgnih.gov This indicates that while the core functions of these enzymes are conserved, their genetic organization has been shaped by diverse evolutionary pressures and events.
Research Methodologies and Biotechnological Exploitation of β D Glucose 1 Phosphate
Analytical Techniques for Detection and Quantification
The accurate detection and quantification of β-D-glucose 1-phosphate are crucial for monitoring its synthesis, understanding its role in metabolic pathways, and for various biotechnological applications. A range of analytical techniques, from enzymatic assays to chromatographic methods, have been developed for this purpose.
Enzymatic Assays (e.g., β-Phosphoglucomutase/Glucose-6-phosphate Dehydrogenase Coupled Assay)
A highly specific and sensitive method for the quantification of β-D-glucose 1-phosphate involves a coupled enzymatic assay. This method leverages the sequential action of two enzymes: β-phosphoglucomutase and glucose-6-phosphate dehydrogenase (G6PD).
The principle of this assay is a two-step reaction. In the first step, β-phosphoglucomutase specifically catalyzes the conversion of β-D-glucose 1-phosphate to glucose-6-phosphate (G6P). wikipedia.org In the second step, G6P is oxidized by G6PD, which uses nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor. nih.gov This oxidation-reduction reaction produces 6-phosphoglucono-δ-lactone and reduces NADP+ to NADPH. egyankosh.ac.in The formation of NADPH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. egyankosh.ac.in The rate of NADPH production is directly proportional to the initial concentration of β-D-glucose 1-phosphate in the sample.
This coupled assay is advantageous due to its high specificity, as the enzymes used are highly selective for their respective substrates. The amplification of the signal through the production of NADPH also contributes to the high sensitivity of this method. nih.gov
Table 1: Key Components of the β-Phosphoglucomutase/G6PD Coupled Assay
| Component | Function |
| β-Phosphoglucomutase | Converts β-D-glucose 1-phosphate to glucose-6-phosphate. wikipedia.org |
| Glucose-6-phosphate Dehydrogenase (G6PD) | Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone. nih.gov |
| NADP+ | Cofactor that is reduced to NADPH. egyankosh.ac.in |
| Spectrophotometer | Measures the increase in absorbance at 340 nm due to NADPH formation. egyankosh.ac.in |
Spectrophotometric Methods for Product Detection (e.g., Malachite Green Assay for Phosphate)
Spectrophotometric methods offer a simpler and often more high-throughput approach for the detection of products derived from β-D-glucose 1-phosphate. The Malachite Green assay is a widely used colorimetric method for the sensitive quantification of inorganic phosphate. bioassaysys.comrndsystems.comsigmaaldrich.com This assay is particularly useful for monitoring reactions where β-D-glucose 1-phosphate is either produced or consumed, leading to a change in the concentration of free phosphate.
The principle of the Malachite Green assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. sigmaaldrich.com This complex exhibits a strong absorbance at a wavelength of approximately 600-660 nm. sigmaaldrich.com The intensity of the color produced is directly proportional to the concentration of inorganic phosphate in the sample.
This method is known for its high sensitivity, with the ability to detect phosphate in the micromolar range. sigmaaldrich.com It is also a rapid and convenient "mix-and-measure" assay, making it suitable for high-throughput screening applications. bioassaysys.com However, it is important to ensure that the samples are free of contaminating phosphate from other sources, such as buffers or detergents, as this can interfere with the accuracy of the measurements. bioassaysys.com
Chromatographic Techniques (e.g., Thin-Layer Chromatography)
Chromatographic techniques provide a means to separate and identify β-D-glucose 1-phosphate from other components in a mixture. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method that can be employed for the qualitative and semi-quantitative analysis of carbohydrates, including sugar phosphates. creative-biolabs.comresearchgate.net
In TLC, a sample is spotted onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate. nih.gov The plate is then placed in a developing chamber containing a mobile phase, which is a solvent or a mixture of solvents. As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. youtube.com For highly polar molecules like β-D-glucose 1-phosphate, specific mobile phase compositions are required to achieve effective separation.
After development, the separated spots can be visualized using various methods. Since sugars are often not visible under UV light, staining reagents are commonly used. youtube.com These reagents react with the carbohydrates to produce colored spots. The position of the spot corresponding to β-D-glucose 1-phosphate can be compared to that of a known standard for identification. The intensity of the spot can also provide a semi-quantitative measure of its concentration. nih.gov While less precise than other methods for quantification, TLC is a valuable tool for monitoring the progress of reactions and for preliminary screening. nih.gov
Efficient Synthesis Strategies for β-D-Glucose 1-Phosphate
The development of efficient and cost-effective methods for the synthesis of β-D-glucose 1-phosphate is essential for its broader application in research and industry. Biocatalytic approaches using engineered enzymes and optimized bioprocesses have emerged as promising alternatives to traditional chemical synthesis.
Biocatalytic Production using Engineered Enzymes (e.g., Thermostable Phosphorylases)
Biocatalytic production of β-D-glucose 1-phosphate often utilizes phosphorylase enzymes that catalyze the reversible phosphorolysis of various substrates. Thermostable phosphorylases, derived from thermophilic organisms, are particularly advantageous for industrial applications due to their enhanced stability at higher temperatures, which can improve reaction rates and reduce the risk of microbial contamination. nih.govresearchgate.net
One notable example is the use of thermostable trehalose (B1683222) phosphorylase from Thermoanaerobacter brockii for the production of β-D-glucose 1-phosphate from trehalose and inorganic phosphate. nih.govsemanticscholar.org This process can be carried out at elevated temperatures (e.g., 60 °C), which also facilitates cell lysis when using whole E. coli cells expressing the enzyme, thereby eliminating the need for a separate cell disruption step. nih.gov Similarly, thermostable α-glucan phosphorylases can be employed to produce α-D-glucose 1-phosphate from starch, which can then be used in coupled reactions. mdpi.com The use of these robust enzymes allows for higher substrate concentrations and can lead to improved product yields.
Process Optimization for Enhanced Yields (e.g., Fermentation-Assisted Bioconversion)
To further enhance the yield and economic feasibility of β-D-glucose 1-phosphate production, process optimization strategies are crucial. A significant challenge in the enzymatic synthesis of β-D-glucose 1-phosphate from disaccharides like maltose (B56501) is the unfavorable reaction equilibrium, which is often limited by the accumulation of the glucose byproduct.
A novel and effective approach to overcome this limitation is fermentation-assisted bioconversion. nih.gov This strategy combines the enzymatic phosphorolysis of a substrate with the simultaneous removal of the glucose byproduct by fermentation using baker's yeast (Saccharomyces cerevisiae). In one such system for producing β-D-glucose 1-phosphate from maltose, maltose phosphorylase catalyzes the conversion of maltose and inorganic phosphate into β-D-glucose 1-phosphate and glucose. The baker's yeast in the reaction mixture then selectively consumes the released glucose. nih.gov This continuous removal of a product shifts the reaction equilibrium towards the synthesis of β-D-glucose 1-phosphate, resulting in a significantly higher yield than what can be achieved with the enzymatic reaction alone. nih.gov This integrated approach has been shown to achieve yields of up to 76% in a large-scale reaction. nih.gov
Table 2: Comparison of Synthesis Strategies for β-D-Glucose 1-Phosphate
| Strategy | Key Features | Advantages |
| Biocatalytic Production with Thermostable Phosphorylases | - Use of enzymes from thermophilic organisms. - High reaction temperatures. nih.gov | - Increased enzyme stability. - Higher reaction rates. - Reduced risk of microbial contamination. |
| Fermentation-Assisted Bioconversion | - Combination of enzymatic reaction and microbial fermentation. nih.gov - In-situ removal of byproduct (glucose). nih.gov | - Overcomes equilibrium limitations. - Significantly enhanced product yields. nih.gov |
Purification Methods
The isolation and purification of β-D-Glucose 1-phosphate (βGlc1P) from complex reaction mixtures are critical for its use in biotechnological applications. Various methodologies have been developed to achieve high purity, each with distinct principles and efficiencies. These methods include electrodialysis, anion exchange chromatography, chemical precipitation, and crystallization.
Electrodialysis: This technique is employed for the effective removal of ionic impurities, particularly inorganic phosphate, from the product solution. In one application, a two-step electrodialysis process was used to purify βGlc1P from a reaction mixture. The first step utilized a membrane with a 100 Da molecular mass cutoff to separate the inorganic phosphate. nih.gov A subsequent step with a 300 Da cutoff membrane allowed for the recovery of βGlc1P in the dialysate solution, achieving a yield of 74% after both stages. nih.gov
Anion Exchange Chromatography: As a phosphorylated sugar, β-D-Glucose 1-phosphate carries a negative charge, making it an ideal candidate for purification via anion exchange chromatography. This method separates molecules based on their net negative charge. It has been successfully applied as a purification strategy for βGlc1P, demonstrating a quantitative recovery of over 99%. nih.govresearchgate.net The high resolving power of this technique allows for the efficient separation of βGlc1P from unreacted substrates and other charged byproducts.
Chemical Precipitation: This method involves the selective precipitation of either contaminants or the target molecule. In the context of βGlc1P purification, a strategy involving the removal of carbohydrate contaminants followed by chemical phosphate precipitation has been described. nih.govresearchgate.net Furthermore, ethanol (B145695) has been used to precipitate βGlc1P from solution, although this treatment alone did not successfully induce crystallization. nih.govresearchgate.net
Crystallization: Crystallization provides a highly effective means of obtaining βGlc1P in a solid, stable, and highly pure form. However, direct crystallization of βGlc1P from solutions, such as through ethanol precipitation, has proven difficult. nih.govresearchgate.net A more successful approach involves converting the product to its bis(cyclohexylammonium) salt, which crystallizes readily. nih.govresearchgate.net This process can be further refined; after initial crystallization, the filtrate can be concentrated and treated with a solvent like acetone (B3395972) to induce recrystallization, maximizing the recovery of the crystalline product. nih.gov While purification methods like anion exchange chromatography and chemical precipitation can achieve quantitative recovery (>99%) of the soluble product, the subsequent crystallization step can lead to significant product loss, reportedly around 50%. nih.govresearchgate.net
| Purification Method | Principle | Key Findings |
| Electrodialysis | Separation based on ion migration across charged membranes under an electric field. | Effective for removing inorganic phosphate; a two-step process yielded 74% recovery of βGlc1P. nih.gov |
| Anion Exchange Chromatography | Separation of anionic compounds based on binding to a positively charged stationary phase. | Achieved quantitative recovery (>99%) of βGlc1P. nih.govresearchgate.net |
| Chemical Precipitation | Selective removal of components from a solution by altering solubility. | Used to remove phosphate contaminants; ethanol precipitation of βGlc1P was performed but did not induce crystallization on its own. nih.govresearchgate.net |
| Crystallization | Solidification of the product into a highly ordered, pure crystalline structure. | Direct crystallization is difficult; conversion to a bis(cyclohexylammonium) salt allows for ready crystallization. This step can result in a 50% loss of product. nih.govresearchgate.net |
Biotechnological Applications
β-D-Glucose 1-phosphate is a valuable activated sugar that serves as a key intermediate in various biochemical pathways and synthetic processes. Its high-energy phosphate bond makes it an efficient donor of glucosyl units.
As a Glucosyl Donor in Enzymatic and Chemical Glycosylation Reactions
β-D-Glucose 1-phosphate is an efficient glucosyl donor for both enzymatic and chemical glycosylation reactions. nih.govresearchgate.net Glycosylation, the attachment of sugar moieties to other molecules, is a fundamental process for creating a vast array of biologically important compounds, including oligosaccharides and glycoconjugates.
In enzymatic synthesis , βGlc1P serves as a substrate for phosphorylases, such as those in the glycoside hydrolase (GH) family 65. nih.govjst.go.jp These enzymes catalyze the transfer of the glucose unit from βGlc1P to an acceptor molecule in a reversible phosphorolysis reaction. nih.gov The energy from the cleavage of the sugar-phosphate bond is comparable to that of the glycosidic bond being formed, allowing the reaction to proceed efficiently under controlled conditions. nih.gov This enzymatic approach is highly valued for its specificity and high yields.
In chemical glycosylation , the goal is to form a glycosidic bond without the use of enzymes. While effective, chemical methods often face challenges with stereoselectivity, leading to mixtures of α- and β-anomers. acs.org The use of an activated donor like β-D-Glucose 1-phosphate is advantageous, though controlling the stereochemical outcome remains a significant focus of methodological development. acs.orgnih.gov
Use in Stereoselective Oligosaccharide Synthesis
The synthesis of structurally defined oligosaccharides is crucial for studying their biological functions. A major challenge in this field is controlling the stereochemistry of the newly formed glycosidic linkages. The use of β-D-Glucose 1-phosphate as a glucosyl donor in enzyme-catalyzed reactions offers a powerful solution for achieving high stereoselectivity. nih.gov
Phosphorylases can synthesize various oligosaccharides with strict regioselectivity by transferring the glucose moiety from βGlc1P to specific hydroxyl groups on suitable carbohydrate acceptors. nih.gov This enzymatic approach avoids the formation of unwanted isomers, which is a common problem in chemical synthesis. nih.govrsc.org The reversibility of the phosphorylase reaction can be exploited to drive the synthesis of specific oligosaccharides, making it a practical method despite the high cost of the sugar 1-phosphate donor. nih.govjst.go.jp The development of efficient production and purification methods for β-D-Glucose 1-phosphate is therefore essential for its broader application in the stereoselective synthesis of complex carbohydrates. nih.govresearchgate.net
Future Directions in β D Glucose 1 Phosphate Research
Unraveling Novel Metabolic Roles and Regulatory Networks
While β-D-glucose 1-phosphate is recognized for its role in specific microbial pathways, its broader involvement in metabolic regulation is an area ripe for exploration. In certain microbes, it is an intermediate produced by the action of inverting α-glucan phosphorylases on substrates like trehalose (B1683222) or maltose (B56501), subsequently entering glycolysis after conversion to glucose 6-phosphate by β-phosphoglucomutase. wikipedia.org Beyond this established function, research points to more specialized roles. For instance, β-D-glucose 1-phosphate moieties have been identified as integral structural units and immunological determinants of a complex glycan in the cell wall of Streptococcus faecalis. This suggests that the compound may play a role in host-pathogen interactions and bacterial physiology, a frontier that warrants further investigation.
Future research will likely focus on identifying new pathways where β-D-glucose 1-phosphate is a key metabolite. The application of advanced metabolomics and systems biology approaches could reveal its presence and flux in a wider range of organisms and under various physiological conditions. A key objective will be to elucidate the regulatory networks that control its synthesis and degradation. Understanding how the expression and activity of enzymes like trehalose phosphorylase and β-phosphoglucomutase are controlled in response to environmental cues will provide a more complete picture of its metabolic significance. Investigating its potential role as a signaling molecule, analogous to other sugar-phosphates like trehalose-6-phosphate (B3052756) in plants, could uncover novel regulatory mechanisms governing carbon metabolism and cellular stress responses.
Advanced Mechanistic Characterization of Interacting Enzymes
The enzymes that synthesize and metabolize β-D-glucose 1-phosphate are central to its biological function. Future research will undoubtedly delve deeper into the catalytic mechanisms of these proteins, leveraging advanced computational and experimental techniques.
β-Phosphoglucomutase (β-PGM): This enzyme is a key model for understanding biological phosphoryl transfer. rsc.org It catalyzes the isomerization of β-D-glucose 1-phosphate to β-D-glucose 6-phosphate via a two-step process involving a glucose 1,6-bisphosphate intermediate. rsc.org Extensive research, including kinetic studies, structural analysis, and computational simulations, has illuminated its catalytic cycle. rsc.orgunm.eduunm.edu The conventionally accepted mechanism involves a concerted process with acid-base catalysis provided by an aspartate residue (D10). rsc.org Empirical valence bond simulations have confirmed that this residue is crucial, serving as the general base/acid, and its mutation leads to a loss of detectable activity. rsc.org Further studies using hybrid quantum mechanics/molecular mechanics (QM/MM) have provided additional insights, suggesting the reaction proceeds through a loose, metaphosphate-like transition state. nih.gov Future work could focus on mapping the complete energy landscape of the conformational changes the enzyme undergoes during catalysis, such as the reorientation of the bisphosphate intermediate within the active site, which is essential for the catalytic cycle to complete. unm.edunih.gov
Inverting α-Glucan Phosphorylases: These enzymes, belonging to glycoside hydrolase family 65, are responsible for producing β-D-glucose 1-phosphate from α-glucosides like trehalose and maltose. researchgate.netnih.gov Unlike retaining phosphorylases that produce the α-anomer, these enzymes catalyze the phosphorolysis of the glycosidic bond with an inversion of stereochemistry. nih.govmdpi.com The catalytic mechanism involves a direct attack of phosphate (B84403) on the anomeric carbon. Future research will likely focus on detailed structural studies of enzyme-substrate complexes to precisely delineate the roles of active site residues in catalysis and substrate specificity. Understanding the structural basis for the inversion of stereochemistry will be critical for protein engineering efforts aimed at creating novel biocatalysts.
A summary of key enzymes interacting with β-D-glucose 1-phosphate is presented below.
| Enzyme | Function | Substrate(s) | Product(s) | Mechanistic Feature |
| β-Phosphoglucomutase | Isomerization | β-D-glucose 1-phosphate | β-D-glucose 6-phosphate | Two-step phosphoryl transfer via a bisphosphate intermediate rsc.org |
| Trehalose Phosphorylase | Phosphorolysis | Trehalose, Phosphate | β-D-glucose 1-phosphate, Glucose | Inversion of stereochemistry at the anomeric carbon nih.gov |
| Maltose Phosphorylase | Phosphorolysis | Maltose, Phosphate | β-D-glucose 1-phosphate, Glucose | Inversion of stereochemistry at the anomeric carbon wikipedia.org |
Innovative Applications in Synthetic Biology and Biocatalysis
β-D-glucose 1-phosphate is a high-value compound, primarily due to its utility as an efficient glucosyl donor for enzymatic and chemical glycosylation reactions. nih.gov Its high cost and limited availability have historically hindered its widespread use, creating a significant opportunity for innovation in synthetic biology and biocatalysis. nih.gov
A major research thrust is the development of efficient and cost-effective production methods. Significant progress has been made in using whole-cell biocatalysts or isolated enzymes to synthesize β-D-glucose 1-phosphate from inexpensive substrates. For example, thermostable trehalose phosphorylase from organisms like Thermoanaerobacter brockii has been used to produce the compound from trehalose and inorganic phosphate. nih.gov One innovative approach combines the enzymatic phosphorolysis of maltose with fermentation by baker's yeast; the yeast consumes the glucose byproduct, which shifts the reaction equilibrium towards the synthesis of β-D-glucose 1-phosphate, achieving high yields. researchgate.net
Beyond its production, future applications will focus on using β-D-glucose 1-phosphate as a key building block in multi-enzyme cascade reactions. nih.gov As a high-energy glucosyl donor, it can be used by various glycoside phosphorylases to synthesize a wide array of valuable oligosaccharides and glycoconjugates with strict regio- and stereospecificity. mdpi.comresearchgate.net For instance, engineering enzymes like β-phosphoglucomutase by manipulating the coordination of catalytic magnesium ions has been shown to allow for the accumulation and synthesis of the reaction intermediate β-glucose 1,6-bisphosphate, a valuable metabolite. whiterose.ac.ukrsc.org This strategy of enzyme manipulation highlights a promising avenue for producing other rare sugar phosphates. The development of novel enzyme variants with altered substrate specificities will further expand the synthetic utility of β-D-glucose 1-phosphate, enabling the creation of complex carbohydrates for applications in medicine and materials science. nih.gov
Development of High-Throughput Screening Assays for Related Enzyme Modulators
The discovery of small molecules that can modulate the activity of enzymes interacting with β-D-glucose 1-phosphate could provide valuable chemical probes for studying metabolic pathways and potential starting points for therapeutic development. High-throughput screening (HTS) is a powerful methodology for identifying such modulators from large chemical libraries. stanford.edustanford.edu Future research will likely focus on developing robust and sensitive HTS assays for enzymes like β-phosphoglucomutase and glucan phosphorylases.
Several assay principles could be adapted for this purpose. For phosphorylases, activity can be monitored by detecting the release of inorganic phosphate, a common product. nih.gov Colorimetric methods, such as those using malachite green, are well-suited for this and can be implemented in a microplate format for HTS. nih.govacs.org Another approach involves coupled enzyme assays. For example, the product of a phosphorylase reaction, glucose 1-phosphate, can be converted by a series of coupling enzymes to generate a detectable signal, such as the production of NADPH, which can be measured by absorbance or fluorescence. mdpi.com Fluorometric assays based on this principle offer high sensitivity, which is advantageous for HTS. abcam.com
For phosphoglucomutases, a similar coupled-enzyme strategy could be employed by measuring the formation of glucose 6-phosphate. The development of luciferase-based reporter systems, which have been successfully used to screen for modulators of insulin (B600854) secretion, represents another promising direction. iu.edu Such assays offer exceptional sensitivity and a broad dynamic range. By engineering cell-based or in vitro systems where the activity of a target enzyme is linked to light output, millions of compounds can be screened efficiently. mdpi.comnih.gov The implementation of these HTS strategies will accelerate the discovery of novel inhibitors or activators, providing powerful tools to dissect the roles of β-D-glucose 1-phosphate-related enzymes in health and disease.
Q & A
Q. How is beta-D-glucose 1-phosphate detected and quantified in metabolic studies?
this compound (G1P) can be quantified using enzymatic assays coupled with spectrophotometric detection. For instance, β-phosphoglucomutase (Beta-PGM) catalyzes its conversion to glucose 6-phosphate (G6P), which is then linked to NADPH production via glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH absorbance at 340 nm allows quantification . Alternatively, high-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection provides higher specificity, particularly in complex biological matrices .
Q. What enzymatic pathways involve this compound as a substrate or intermediate?
this compound is a central intermediate in starch and sucrose metabolism. Beta-PGM catalyzes its reversible interconversion with G6P, forming beta-D-glucose 1,6-bisphosphate (beta-G16P) as a transient intermediate . This reaction regulates UDP-glucose synthesis, critical for glycogenesis and exopolysaccharide production. In glycolysis, G1P is also a precursor for trehalose and glycogen biosynthesis .
Q. What experimental models are used to study the role of G1P in carbohydrate metabolism?
Recombinant enzymes (e.g., Beta-PGM from Lactococcus lactis) and microbial systems (e.g., Lactiplantibacillus plantarum) are common models. These systems allow gene knockout/overexpression studies to assess G1P flux under varying conditions (e.g., carbon source availability or osmotic stress) .
Advanced Research Questions
Q. How can structural biology techniques resolve catalytic mechanisms of enzymes utilizing G1P?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have elucidated conformational changes during Beta-PGM catalysis. For example, substrate-induced fit mechanisms show that beta-G16P reorients within the active site to minimize phosphatase activity and enhance mutase efficiency. Computational modeling further validates these dynamics .
Q. What methodological approaches address discrepancies in gene expression data for G1P-related enzymes under stress?
Contradictory findings (e.g., pgmB1 expression under salt stress) require controlled experimental designs. For instance, stress application timing (pre- vs. post-inoculation) and multi-omics integration (transcriptomics, proteomics, and metabolomics) can reconcile discrepancies. Quantitative PCR (qPCR) and enzyme activity assays should be paired to confirm functional outcomes .
Q. How do isotopic labeling and kinetic studies clarify G1P metabolic flux?
Stable isotope tracing (e.g., ¹³C-glucose) combined with kinetic modeling tracks G1P incorporation into downstream products like UDP-glucose. Transient-state kinetic assays using stopped-flow techniques reveal rate-limiting steps in Beta-PGM catalysis, such as bisphosphate intermediate formation .
Q. What strategies optimize G1P stability in in vitro assays?
G1P is hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous DMSO or lyophilization preserves stability. Assays should include phosphatase inhibitors (e.g., sodium fluoride) and control for spontaneous degradation using blank reactions .
Data Analysis and Interpretation
Q. How are KEGG pathway annotations utilized to contextualize G1P in metabolic networks?
KEGG pathways (e.g., ko00500 for starch/sucrose metabolism) map G1P to enzymatic reactions and gene orthologs across species. Tools like STRING or Cytoscape integrate these annotations with omics data to visualize pathway crosstalk (e.g., amino sugar metabolism) .
Q. What statistical methods validate G1P quantification in heterogeneous biological samples?
Bootstrapping or Monte Carlo simulations assess measurement uncertainty in enzymatic or chromatographic assays. Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., matrix effects) in metabolomics datasets .
Experimental Design Considerations
Q. How to design knockout studies to investigate G1P metabolic redundancy?
Double knockouts (e.g., pgmB and pgmA) in model organisms can unmask redundant pathways. Phenotypic screening under carbon-limited conditions reveals compensatory mechanisms, such as alternative phosphorylases or salvage pathways .
Q. What controls are essential for crystallography studies of G1P-binding enzymes?
Include ligand-free enzyme structures and analogs (e.g., glucose 1-methylenephosphonate) to distinguish specific binding from crystal packing artifacts. Anomalous scattering (e.g., sulfur-SAD) resolves phosphate group orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
